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Compound of Interest

Compound Name: Bl 187004

Cat. No.: B8729569

Introduction

Bl 187004 is a potent and selective inhibitor of 11(3-hydroxysteroid dehydrogenase type 1 (11[3-
HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By
catalyzing the conversion of inactive cortisone to active cortisol, particularly in tissues such as
the liver and adipose tissue, 113-HSD1 has been identified as a promising therapeutic target
for metabolic disorders.[1][2] This guide provides a comprehensive overview of the discovery
and development of BI 187004, with a focus on its mechanism of action, preclinical evaluation,
and clinical trial results. While specific details of the initial discovery and preclinical studies for
Bl 187004 are not extensively published, this document outlines the typical methodologies
employed for 113-HSD1 inhibitors and presents the available clinical data for Bl 187004.

Mechanism of Action: The Role of 113-HSD1 in
Glucocorticoid Signaling

Bl 187004 exerts its pharmacological effect by inhibiting the 113-HSD1 enzyme. This enzyme
is a key component of the glucocorticoid signaling pathway, which is integral to numerous
physiological processes, including metabolism, inflammation, and stress response. In target
tissues, 113-HSD1 increases the local concentration of cortisol, the primary active
glucocorticoid in humans, thereby amplifying glucocorticoid receptor activation.[1]
Dysregulation of this pathway, leading to excessive intracellular cortisol levels, has been
implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[2] By
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blocking 113-HSD1, Bl 187004 aims to reduce local cortisol concentrations, thereby mitigating
the downstream effects of excessive glucocorticoid signaling.

Figure 1: Mechanism of action of Bl 187004 in the glucocorticoid signaling pathway.

Discovery and Preclinical Development

The discovery of a potent and selective 113-HSD1 inhibitor like BI 187004 typically involves a
multi-step process, beginning with high-throughput screening of compound libraries, followed
by lead optimization through medicinal chemistry efforts.

1. High-Throughput Screening (HTS) for 113-HSDZ1 Inhibitors:

» Objective: To identify initial "hit" compounds that inhibit 113-HSD1 activity from a large
chemical library.

» Methodology: A common method is a cell-based assay using a human cell line (e.g.,
HEK293) engineered to express human 11p3-HSD1.[3]

o Cell Culture and Transduction: HEK293 cells are cultured and transduced with a BacMam
virus expressing the human 113-HSD1 enzyme.[3]

o Compound Incubation: The transduced cells are plated in 384-well plates and incubated
with test compounds from the library at a fixed concentration.

o Substrate Addition: The substrate, cortisone, is added to the wells to initiate the enzymatic
reaction.[3]

o Quantification of Cortisol: After a defined incubation period, the cell culture supernatant is
collected. The amount of cortisol produced is quantified using a competitive homogenous
time-resolved fluorescence (HTRF) assay.[3]

o Hit Identification: Compounds that significantly reduce cortisol production compared to
control wells (containing vehicle, e.g., DMSO) are identified as hits.

2. In Vitro Potency and Selectivity Assays:
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o Objective: To determine the potency (e.g., IC50) of lead compounds and their selectivity for
11B-HSD1 over other related enzymes, particularly 113-HSD2.

o Methodology:

o Enzyme Source: Microsomes from cells overexpressing human 113-HSD1 are often used
as the enzyme source.

o Assay Buffer: The assay is performed in a buffer containing a cofactor, such as NADPH.

o Compound Titration: A range of concentrations of the test compound is incubated with the
enzyme and substrate.

o Detection: The conversion of cortisone to cortisol is measured, often by LC-MS/MS, which
allows for precise quantification.[4]

o IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme
activity (IC50) is calculated from the dose-response curve.

o Selectivity: A similar assay is performed with 113-HSD?2 to determine the IC50 for the off-
target enzyme. High selectivity is indicated by a large ratio of IC50 (113-HSDZ2) / IC50
(11B-HSD1).

3. Preclinical In Vivo Models:

o Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD)
properties of the candidate drug in animal models of metabolic disease.

o Methodology:

o Animal Model: Diet-induced obese (DIO) mice are a commonly used model, as they
exhibit features of metabolic syndrome.[1]

o Drug Administration: The test compound is administered orally to the animals for a
specified period.

o Efficacy Endpoints: Key parameters such as blood glucose levels, insulin sensitivity (e.g.,
using an oral glucose tolerance test), body weight, and lipid profiles are measured.[1]
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o PK/PD Analysis: Blood samples are collected at various time points to determine the
drug's pharmacokinetic profile. Tissue samples (e.g., liver, adipose tissue) may be
collected to measure drug concentration and ex vivo 113-HSD1 inhibition.[2]
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Figure 2: General workflow for the discovery and development of an 113-HSD1 inhibitor.

Clinical Development of Bl 187004

Bl 187004 has undergone several clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2
diabetes.

Bl 187004 is rapidly absorbed after oral administration, with the time to maximum plasma
concentration (tmax) typically occurring within 2 hours.[4][5] The drug exhibits non-proportional
pharmacokinetics, particularly at lower doses, which is suggestive of target-mediated drug
disposition (TMDD) due to its high-affinity binding to 113-HSD1.[6] The terminal half-life of Bl
187004 is long, ranging from approximately 106 to 124 hours in patients with type 2 diabetes,
supporting a once-daily dosing regimen.[4][7] Renal excretion of the parent compound is low.[8]

Table 1: Pharmacokinetic Parameters of Bl 187004 in Clinical Trials
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Healthy Volunteers (Single  Patients with T2DM

Parameter .
Dose)[8] (Multiple Doses)[4]
Dose Range 2.5-360 mg 10 - 360 mg
Tmax (median) ~2 hours 0.67 - 2.00 hours
) ] 14.5 - 33.5 hours (dose-
Terminal Half-life 106 - 124 hours

dependent)

Non-proportional increase with  Non-proportional increase with
Exposure (Cmax, AUC)
dose dose

Oral Clearance (CL/F) Low Low (2.01-6.47 L/h)[7]

Clinical studies have consistently demonstrated that BI 187004 potently inhibits 113-HSD1 in
both the liver and subcutaneous adipose tissue.[9][10]

e Liver 11B3-HSD1 Inhibition: This is assessed indirectly by measuring the ratio of urinary
tetrahydrocortisol (THF) and allo-THF to tetrahydrocortisone (THE). Treatment with BI
187004 leads to a significant and dose-dependent decrease in this ratio, indicating robust

target engagement in the liver.[5][10]

o Adipose Tissue 113-HSD1 Inhibition: Measured directly via ex vivo assays on subcutaneous
fat biopsies, Bl 187004 has shown near-complete inhibition of the enzyme.[5][10]

Despite the potent and sustained inhibition of 113-HSD1, clinical trials with Bl 187004 have not
demonstrated clinically relevant improvements in glycemic control or body weight in patients
with type 2 diabetes.[5][6] In a 28-day study, no significant changes were observed in fasting
plasma glucose or body weight, and there was even a significant increase in weighted mean
plasma glucose at higher doses.[5][6]

Table 2: Pharmacodynamic Effects of Bl 187004
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Parameter Dose Result Citation
Significant decrease

Liver 11B3-HSD1 in urinary

- 210 mg [51[10]

Inhibition (@THF+THF)/THE
ratio

Adipose Tissue 11-

HSD1 Inhibition (at 10 mg 59.4% [8][10]

24h post-dose)

360 mg 98.6% [8][10]

Adipose Tissue 113-

HSD1 Inhibition >40 mg >80% [7]

(multiple doses)

Fasting Plasma

Glucose

20, 80, 240 mg (28
days)

No clinically relevant

change

[5]L6]

Body Weight

20, 80, 240 mg (28
days)

No clinically relevant

change

[5][6]

Bl 187004 has been generally well-tolerated in clinical trials.[5][10] The most commonly
reported drug-related adverse events were of mild to moderate intensity and included
headache, diarrhea, flushing, and dizziness.[5][6] A dose-dependent increase in heart rate has
been observed.[6] Inhibition of 113-HSD1 can lead to a compensatory activation of the
hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of ACTH, though these
have generally remained within the normal range during treatment with Bl 187004.[4][11]
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Figure 3: Simplified workflow of a multiple rising dose clinical trial for BI 187004.

Conclusion

Bl 187004 is a potent and selective inhibitor of 113-HSD1 that has demonstrated excellent
target engagement in clinical trials. Its development followed a logical progression from
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discovery through preclinical and clinical evaluation. The pharmacokinetic profile supports
once-daily dosing, and the drug has been shown to be generally safe and well-tolerated.
However, despite achieving near-complete inhibition of its target enzyme in both liver and
adipose tissue, Bl 187004 did not translate this pharmacological effect into clinically meaningful
benefits for glycemic control or body weight in patients with type 2 diabetes.[5] These findings
have contributed to the broader understanding of the role of 113-HSD1 inhibition in the
treatment of metabolic diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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